molecular formula C11H14ClN B1399032 4-chloro-N-cyclobutyl-2-methylaniline CAS No. 1249368-93-1

4-chloro-N-cyclobutyl-2-methylaniline

Cat. No. B1399032
CAS RN: 1249368-93-1
M. Wt: 195.69 g/mol
InChI Key: WZFSKIUJLWMVHY-UHFFFAOYSA-N
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Description

“4-chloro-N-cyclobutyl-2-methylaniline” is a chemical compound with the CAS Number: 1249368-93-1 . Its IUPAC name is this compound . The InChI Code for this compound is 1S/C11H14ClN/c1-8-7-9 (12)5-6-11 (8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 .


Molecular Structure Analysis

The molecular weight of “this compound” is 195.69 . The InChI key for this compound is WZFSKIUJLWMVHY-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthetic Route Development

    Gazvoda et al. (2018) describe a synthetic route from 4-chloro-2-methylaniline to a key compound used in the synthesis of the anti-HIV/AIDS drug efavirenz, highlighting the role of this compound in pharmaceutical synthesis (Gazvoda et al., 2018).

  • Vibrational Spectral Analysis

    Arjunan and Mohan (2008) conducted Fourier transform infrared and FT-Raman spectral analysis of 4-chloro-2-methylaniline, providing insights into its molecular structure and properties (Arjunan & Mohan, 2008).

  • Metabolism in Biological Systems

    Boeren et al. (1992) explored the rat liver microsomal metabolism of 4-chloro-2-methylaniline, revealing insights into its biological interactions and metabolic pathways (Boeren et al., 1992).

Chemical Reactions and Transformations

  • Chemical Reactions and Processes

    The work of Ennis et al. (1999) on the synthesis of a biphenyl carboxylic acid derivative using 4-chloro-3-methylaniline demonstrates its utility in complex chemical processes (Ennis et al., 1999).

  • Electrochemical Sensor Development

    Rahemi et al. (2015) developed an electrochemical sensor using 4-chloro-2-methylaniline for environmental monitoring, highlighting its application in analytical chemistry (Rahemi et al., 2015).

Molecular Structure and Spectroscopy

  • Molecular Structure Investigation

    Karabacak et al. (2009) conducted an experimental and theoretical study on the molecular structure of 4-chloro-2-methylaniline, providing detailed insights into its molecular characteristics (Karabacak et al., 2009).

  • Dielectric Relaxation Study

    Khameshara and Sisodia (1980) investigated the dielectric relaxation of 4-chloro-2-methylaniline in various solvents, contributing to the understanding of its physical properties (Khameshara & Sisodia, 1980).

Safety and Hazards

It’s important to note that “4-chloro-N-cyclobutyl-2-methylaniline” may pose certain safety risks and hazards. For instance, it is a possible mutagen and is reasonably anticipated to be a human carcinogen that may be associated with an increased risk of bladder cancer .

properties

IUPAC Name

4-chloro-N-cyclobutyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-7-9(12)5-6-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFSKIUJLWMVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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